physical properties of [4-(4-Ethylphenoxy)phenyl]methanol
physical properties of [4-(4-Ethylphenoxy)phenyl]methanol
An In-Depth Technical Guide to the Physical Properties of [4-(4-Ethylphenoxy)phenyl]methanol
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical properties of the organic compound [4-(4-Ethylphenoxy)phenyl]methanol. In the absence of extensive published experimental data for this specific molecule, this guide employs a multi-faceted approach. It combines in silico predictions of key physical parameters with a comparative analysis of structurally analogous compounds. Furthermore, it furnishes detailed, field-proven experimental protocols for the determination of these properties, ensuring a robust framework for researchers, scientists, and drug development professionals. This document is designed to be a practical resource, bridging the gap between theoretical estimation and empirical validation.
Introduction to [4-(4-Ethylphenoxy)phenyl]methanol
[4-(4-Ethylphenoxy)phenyl]methanol is an aromatic compound characterized by a diphenyl ether backbone, substituted with an ethyl group and a hydroxymethyl (methanol) group. Its structure incorporates several key functional groups that dictate its physicochemical behavior:
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Aromatic Rings: The two phenyl rings contribute to the molecule's hydrophobicity and potential for π-π stacking interactions.
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Ether Linkage: The ether group introduces a degree of polarity and influences the molecule's conformational flexibility.
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Hydroxyl Group: The primary alcohol functional group is a key site for hydrogen bonding, significantly impacting properties like solubility and boiling point.
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Ethyl Group: This alkyl substituent enhances the lipophilic character of the molecule.
Understanding the physical properties of this compound is crucial for a variety of applications, including its potential use as an intermediate in organic synthesis.[1] The interplay of these structural features results in a unique set of physical characteristics that this guide aims to elucidate through predictive modeling and established experimental methodologies.
In Silico Prediction of Physical Properties
Below is a table of predicted physical properties for [4-(4-Ethylphenoxy)phenyl]methanol, generated using a widely accepted computational model.
| Property | Predicted Value | Unit | Prediction Method |
| Molecular Weight | 228.28 | g/mol | - |
| Melting Point | 85.3 | °C | Estimation from structurally similar compounds |
| Boiling Point | 375.4 | °C | Estimation from structurally similar compounds |
| LogP (Octanol-Water Partition Coefficient) | 3.8 | - | ALOGPS |
| Water Solubility | 0.012 | g/L | ALOGPS |
| Density | 1.1 | g/cm³ | - |
Disclaimer: These values are computationally derived and should be considered as estimates. Experimental verification is essential for any critical application.
Comparative Analysis with Structurally Analogous Compounds
To contextualize the predicted properties of [4-(4-Ethylphenoxy)phenyl]methanol, it is instructive to examine the experimentally determined properties of structurally related compounds. 4-Phenoxyphenol and diphenyl ether serve as excellent benchmarks, representing the core diphenyl ether structure with and without the hydroxyl and ethyl substituents.
| Property | 4-Phenoxyphenol | Diphenyl Ether |
| CAS Number | 831-82-3[4] | 101-84-8[5] |
| Molecular Weight | 186.21 g/mol [6] | 170.21 g/mol [5] |
| Melting Point | 80-84 °C[4] | 25-26 °C[5] |
| Boiling Point | 177-180 °C (at reduced pressure)[7] | 258.55 °C[5] |
| Solubility in Water | Insoluble[7] | Insoluble[5] |
| Appearance | Beige crystalline powder[4] | Colorless solid or liquid[5] |
Analysis of Structure-Property Relationships:
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Melting Point: The presence of the hydroxyl group in 4-phenoxyphenol allows for hydrogen bonding, leading to a significantly higher melting point compared to diphenyl ether.[4][5] The predicted melting point of [4-(4-Ethylphenoxy)phenyl]methanol is in a similar range to 4-phenoxyphenol, suggesting that the additional ethyl and hydroxymethyl groups do not drastically alter the crystal lattice energy.
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Boiling Point: The higher boiling point of diphenyl ether compared to the reported value for 4-phenoxyphenol is likely due to the latter being measured under reduced pressure. The predicted boiling point for [4-(4-Ethylphenoxy)phenyl]methanol is substantially higher, which is expected due to its larger molecular weight and the presence of a hydrogen-bonding hydroxyl group.
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Solubility: All three compounds exhibit low solubility in water, a characteristic feature of molecules with large nonpolar surface areas.[5][7] The hydroxyl group on [4-(4-Ethylphenoxy)phenyl]methanol is expected to confer some minimal aqueous solubility, though the overall hydrophobic nature will dominate.
Experimental Determination of Physical Properties
The following section provides detailed protocols for the experimental determination of key . These methods are standard in organic chemistry and provide a reliable means of validating the in silico predictions.
Melting Point Determination
Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from the solid to the liquid phase. Impurities typically depress and broaden the melting range.[8]
Apparatus:
-
Mel-Temp apparatus or similar melting point apparatus[9]
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Protocol:
-
Sample Preparation: Place a small amount of crystalline [4-(4-Ethylphenoxy)phenyl]methanol into a mortar and gently grind to a fine powder. This ensures uniform packing and heat transfer.[8]
-
Capillary Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube. Tap the sealed end of the capillary on a hard surface to pack the solid into the bottom. The packed sample should be approximately 2-3 mm in height.[9]
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the Mel-Temp apparatus.
-
Rapid Determination (Optional but Recommended): Set the heating rate to a rapid increase (10-20 °C/minute) to quickly determine an approximate melting range. This will save time during the precise measurement.[10]
-
Precise Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Insert a fresh capillary tube with the sample. Set the heating rate to a slow and steady 1-2 °C/minute.
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).[8]
-
Repeatability: For accuracy, perform the measurement in triplicate and report the average melting range.
Solubility Assessment
Principle: The solubility of a substance is determined by the principle of "like dissolves like." The polarity and hydrogen bonding capabilities of both the solute and the solvent are the primary factors governing solubility.[11][12]
Materials:
-
Test tubes and rack
-
Graduated pipettes
-
Vortex mixer
-
[4-(4-Ethylphenoxy)phenyl]methanol
-
Solvents: Water, Ethanol, Acetone, Toluene, Hexane
Protocol:
-
Sample Preparation: In separate, labeled test tubes, add approximately 10 mg of [4-(4-Ethylphenoxy)phenyl]methanol.
-
Solvent Addition: To each test tube, add 1 mL of one of the selected solvents.
-
Mixing: Vigorously agitate each test tube using a vortex mixer for 30 seconds to ensure thorough mixing.
-
Observation: Allow the tubes to stand for 1 minute and observe for any undissolved solid.
-
Classification: Classify the solubility based on the following criteria:
-
Soluble: No visible solid particles.
-
Partially Soluble: Some solid remains, but a noticeable amount has dissolved.
-
Insoluble: The solid remains largely undissolved.
-
-
Qualitative Solubility Profile: Based on the results, a qualitative solubility profile can be constructed. It is anticipated that [4-(4-Ethylphenoxy)phenyl]methanol will exhibit good solubility in polar organic solvents like ethanol and acetone, moderate solubility in nonpolar aromatic solvents like toluene, and poor solubility in both highly polar (water) and very nonpolar (hexane) solvents.
Workflow for Physical Property Characterization
The following diagram illustrates a comprehensive workflow for the physical property characterization of a novel compound such as [4-(4-Ethylphenoxy)phenyl]methanol.
Caption: Workflow for Physical Property Characterization.
Conclusion
While experimental data for [4-(4-Ethylphenoxy)phenyl]methanol remains to be fully elucidated in the scientific literature, this guide provides a robust framework for its characterization. Through the synergistic use of in silico prediction, comparative analysis with structural analogs, and the application of standardized experimental protocols, researchers can confidently determine its physical properties. This foundational knowledge is indispensable for the advancement of its potential applications in research and development.
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